3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-halo ketone precursors under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the benzonitrile group is often added via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring can interact with metal ions or other cofactors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols: Known for their acetylcholinesterase inhibitory activity.
2,4-Disubstituted thiazoles: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
3-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidine-1-carbonyl)benzonitrile is unique due to its combination of a thiazole ring, a piperidine ring, and a benzonitrile group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c18-11-14-2-1-3-15(10-14)16(21)20-7-4-13(5-8-20)12-23-17-19-6-9-22-17/h1-3,10,13H,4-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEURHCXTPLKRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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